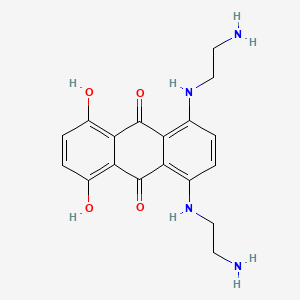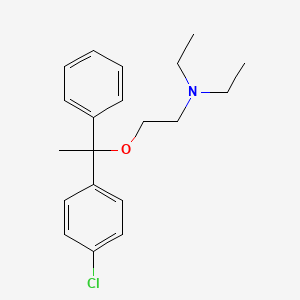
Clofenetamine
概要
説明
クロフェネタミンは、分子式がC20H26ClNO 、分子量が331.88 g/mol である生物活性化合物です . 1940年代にSearle & Coによって発見されたハロキサンチン系抗ヒスタミン化合物です . クロフェネタミンは主に、アレルギー反応の緩和に役立つ抗ヒスタミン作用のために使用されます。
2. 製法
合成ルートと反応条件: クロフェネタミンの合成には、いくつかのステップが含まれます。 一般的な方法の1つは、クロロベンゾニトリルと2-ハロピリジンをナトリウムアミドの作用下で反応させ、2-(4-クロロフェニル)-2-(ピリジン-2-イル)アセトニトリルの粗生成物を得ることです . この反応は通常、トルエン溶液中で行われ、2-クロロピリジンを25-30°Cの制御された温度でクロロベンゾニトリルに滴下します .
工業生産方法: クロフェネタミンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスでは、最終生成物の高収率と純度を確保するために、反応条件を注意深く制御する必要があります。 粗生成物は、再結晶またはその他の適切な方法で精製されることが多く、目的の純度が得られます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clofenetamine involves several steps. One common method includes the reaction of chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl) acetonitrile . The reaction is typically carried out in a toluene solution, with 2-chloropyridine being added dropwise to the chlorobenzonitrile at a controlled temperature of 25-30°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The crude product is often purified through recrystallization or other suitable methods to obtain the desired purity.
化学反応の分析
反応の種類: クロフェネタミンは、以下を含むさまざまな化学反応を起こします。
酸化: クロフェネタミンは酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、クロフェネタミンをその還元形に変換することができます。
置換: 置換反応は、芳香環または他の反応部位で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 塩素や臭素などのハロゲン化剤を置換反応に使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される場合がありますが、置換反応によりハロゲン化誘導体が生成される可能性があります。
科学的研究の応用
クロフェネタミンは、以下を含むいくつかの科学研究における応用があります。
化学: 有機合成における試薬として、および分析化学における基準化合物として使用されます。
生物学: 生物学的システムに対する影響、特にその抗ヒスタミン作用が研究されています。
医学: アレルギー反応やその他の病状の治療における潜在的な治療的用途が調査されています。
産業: 医薬品やその他の化学製品の開発に使用されています。
作用機序
クロフェネタミンは、主に抗ヒスタミンとして作用することで効果を発揮します。 ヒスタミンH1受容体に結合し、内因性ヒスタミンの作用を阻害します . これにより、かゆみ、腫れ、赤みなど、アレルギー反応に関連する症状が一時的に軽減されます。 分子標的はヒスタミン受容体であり、関与する経路はヒスタミン媒介応答の阻害に関連しています。
類似化合物:
クロルフェニラミン: 似たような特性を持つが、分子構造が異なる別の抗ヒスタミン。
ジフェンヒドラミン: 鎮静作用を持つ、広く使用されている抗ヒスタミン。
ブロムフェニラミン: クロルフェニラミンに似ていますが、塩素原子の代わりに臭素原子を持っています。
クロフェネタミンの独自性: クロフェネタミンは、特定の分子構造により、独特の薬理学的特性を持つことが特徴です。 他のいくつかの抗ヒスタミンとは異なり、アレルギー反応の治療における副作用プロファイルと有効性に違いがある可能性があります。
クロフェネタミンの詳細な側面を理解することで、研究者や臨床医は、さまざまな科学的および医学的用途において、この化合物をより適切に利用することができます。
類似化合物との比較
Chlorpheniramine: Another antihistamine with similar properties but different molecular structure.
Diphenhydramine: A widely used antihistamine with sedative effects.
Brompheniramine: Similar to chlorpheniramine but with a bromine atom instead of chlorine.
Uniqueness of Clofenetamine: this compound is unique due to its specific molecular structure, which provides distinct pharmacological properties. Unlike some other antihistamines, it may have a different side effect profile and efficacy in treating allergic reactions.
By understanding the detailed aspects of this compound, researchers and practitioners can better utilize this compound in various scientific and medical applications.
特性
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFQEQVEOQNTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862081 | |
| Record name | 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-46-6 | |
| Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofenetamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOFENETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH9CQF0FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)
![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)
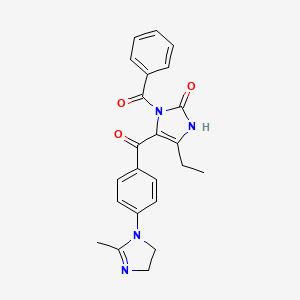
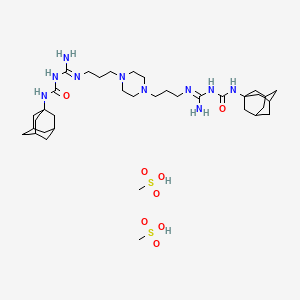
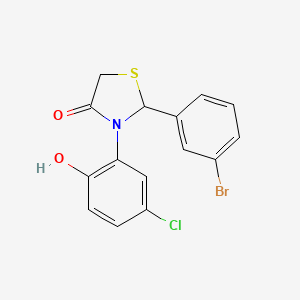
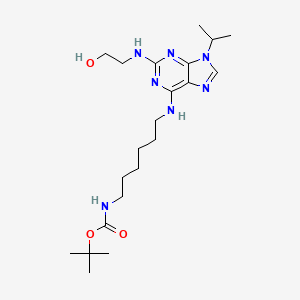
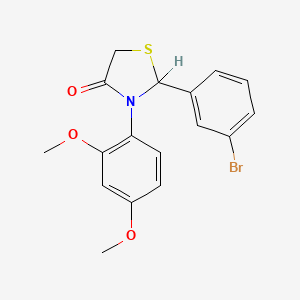

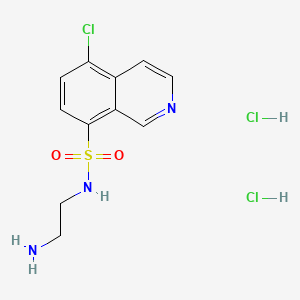

![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)
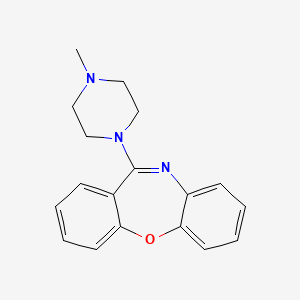
![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)
